molecular formula C22H17F2N3 B4575246 3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4575246
M. Wt: 361.4 g/mol
InChI Key: CNCNVYOOQPBBKW-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and two phenyl groups attached to a pyrazolo[3,4-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The difluoromethyl group can be introduced using difluoromethylation reagents, which have been developed to facilitate the formation of C–CF2H bonds . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropyl and phenyl groups contribute to its overall conformation and reactivity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine: Similar in structure but with methyl groups instead of phenyl groups.

    4-(difluoromethyl)pyridine: A simpler compound with a difluoromethyl group attached to a pyridine ring.

Uniqueness

3-cyclopropyl-4-(difluoromethyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of functional groups and the resulting properties. The presence of both cyclopropyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1,6-diphenylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3/c23-21(24)17-13-18(14-7-3-1-4-8-14)25-22-19(17)20(15-11-12-15)26-27(22)16-9-5-2-6-10-16/h1-10,13,15,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNVYOOQPBBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CC=C4)C(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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